3,4,5,6,7-Pentamethylidenenona-1,8-diene

説明

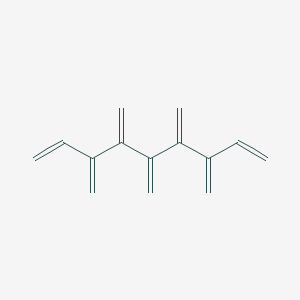

Structure

3D Structure

特性

CAS番号 |

71413-61-1 |

|---|---|

分子式 |

C14H16 |

分子量 |

184.28 g/mol |

IUPAC名 |

3,4,5,6,7-pentamethylidenenona-1,8-diene |

InChI |

InChI=1S/C14H16/c1-8-10(3)12(5)14(7)13(6)11(4)9-2/h8-9H,1-7H2 |

InChIキー |

ZIBYAXDRKFGSBF-UHFFFAOYSA-N |

正規SMILES |

C=CC(=C)C(=C)C(=C)C(=C)C(=C)C=C |

製品の起源 |

United States |

Synthetic Strategies and Methodologies for 3,4,5,6,7 Pentamethylidenenona 1,8 Diene

Retrosynthetic Dissection and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 3,4,5,6,7-pentamethylidenenona-1,8-diene reveals several potential disconnection points. The core structure is a nona-1,8-diene backbone with five contiguous exocyclic methylidene groups. A logical approach is to disconnect the molecule at the carbon-carbon double bonds of the methylidene groups and the single bonds of the nonane (B91170) backbone.

This leads to the identification of key precursors. One strategy involves the disconnection of the five methylidene groups, suggesting a precursor containing five ketone functionalities. A second approach involves breaking the nonane backbone into smaller fragments that can be coupled together.

Table 1: Potential Key Synthetic Precursors for 3,4,5,6,7-Pentamethylidenenona-1,8-diene

| Precursor Type | Chemical Name | Rationale |

|---|---|---|

| Polyketone | Nonane-3,4,5,6,7-pentaone | Installation of the five methylidene groups via olefination reactions. |

| Dicarbonyl and Tricarbonyl Fragments | 1-Bromopentane-2,3,4-trione and But-3-en-2-one | Stepwise construction of the carbon backbone via coupling and subsequent functional group manipulations. |

Carbon-Carbon Bond Formation Methodologies for Polyene Scaffold Assembly

The assembly of the polyene scaffold of 3,4,5,6,7-pentamethylidenenona-1,8-diene would rely on robust and selective carbon-carbon bond-forming reactions.

Olefination Reactions for Regioselective and Stereoselective Methylidene Group Installation

The installation of the five exocyclic methylidene groups is a critical step. The Wittig reaction and its modifications are powerful tools for converting ketones into alkenes. mdpi.com The choice of the ylide and reaction conditions can influence the stereoselectivity of the newly formed double bond.

Wittig Reaction: The reaction of a pentaketone precursor with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would be a direct approach to install the five methylidene groups. However, the high reactivity of the ylide and the potential for side reactions with a polyketone substrate could be challenging.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, using phosphonate (B1237965) esters, often provides better control over stereoselectivity and easier purification compared to the traditional Wittig reaction. researchgate.net For the synthesis of a terminal alkene, a simple phosphonate like diethyl (lithiomethyl)phosphonate could be employed.

Tebbe Olefination: For sensitive substrates, the Tebbe reagent or related titanium-based olefination reagents can be effective for methylenation of ketones.

Coupling Reactions for the Construction of the Nona-1,8-diene Backbone

If a convergent synthetic strategy is employed, various coupling reactions can be utilized to assemble the C9 backbone.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a versatile method for C-C bond formation. nih.gov For instance, the coupling of a vinyl boronic ester with a dihaloalkane could form the nona-1,8-diene core.

Stille Coupling: The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups.

Grignard and Organolithium Reactions: The addition of vinyl Grignard or vinyllithium (B1195746) reagents to a suitable difunctional electrophile could also be a viable strategy for constructing the diene backbone.

Purification and Isolation Techniques for Sensitive Highly Unsaturated Compounds

Highly unsaturated compounds like 3,4,5,6,7-pentamethylidenenona-1,8-diene are often sensitive to light, air, and acid, making their purification and isolation challenging. nih.gov

Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) is a standard purification technique. emu.edu.tr However, the acidic nature of silica gel can cause decomposition of sensitive polyenes. Using deactivated silica or alternative stationary phases like Florisil may be necessary. High-performance liquid chromatography (HPLC) can offer better resolution and is often performed under inert conditions.

Crystallization and Recrystallization: If the compound is a solid, crystallization can be a highly effective purification method. youtube.com This technique relies on the differential solubility of the compound and impurities in a given solvent system.

Distillation: For volatile compounds, distillation under reduced pressure (vacuum distillation) can be used to separate them from non-volatile impurities. reachemchemicals.com

Inert Atmosphere Techniques: All manipulations, including reactions, workups, and purifications, should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. google.com

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Atom Economy

A comparative analysis of the potential synthetic routes is crucial for selecting the most practical approach.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. jocpr.com Addition reactions generally have high atom economy, while substitution and elimination reactions often have lower atom economy due to the formation of byproducts. rsc.org

In the context of synthesizing 3,4,5,6,7-pentamethylidenenona-1,8-diene, a convergent approach utilizing coupling reactions followed by addition-type olefination reactions would likely offer a better atom economy compared to a long linear sequence involving multiple protection and deprotection steps, which generate significant waste. researchgate.net For example, the Wittig reaction generates triphenylphosphine (B44618) oxide as a high molecular weight byproduct, leading to poor atom economy. rsc.org In contrast, a well-designed catalytic coupling reaction can have a higher atom economy.

Advanced Structural Elucidation and Conformational Analysis of 3,4,5,6,7 Pentamethylidenenona 1,8 Diene

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

High-resolution multi-dimensional NMR spectroscopy would be an indispensable tool for the complete structural elucidation of 3,4,5,6,7-pentamethylidenenona-1,8-diene. This technique would not only confirm the proposed atomic connectivity but also provide deep insights into the molecule's complex three-dimensional structure and conformational dynamics.

A comprehensive suite of NMR experiments, including 1D ¹H and ¹³C NMR, along with 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential.

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous vinyl and allylic protons. The terminal vinyl protons (=CH₂) at the C1 and C9 positions would likely appear as distinct signals in the range of 4.5-5.5 ppm. The exocyclic methylidene protons (=CH₂) at positions 3, 4, 5, 6, and 7 would also resonate in a similar region, potentially with some overlap. The protons on the central carbon chain (if any were present) would be highly deshielded due to the extensive conjugation.

¹³C NMR: The carbon NMR spectrum would provide clear evidence for the carbon skeleton. The sp² hybridized carbons of the diene and the pentamethylidene groups would be expected to resonate in the downfield region of 100-150 ppm. The terminal sp² carbons (C1 and C9) would likely appear around 115 ppm, while the internal sp² carbons would be further downfield.

2D NMR: COSY experiments would reveal the scalar coupling networks between protons, helping to trace the connectivity through the carbon chain. HSQC would correlate each proton signal to its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C signals. HMBC would be crucial for establishing the long-range C-H correlations, confirming the placement of the methylidene groups along the nona-1,8-diene backbone. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide information about through-space interactions, offering insights into the preferred conformation and steric relationships between the various methylidene groups.

Hypothetical ¹H and ¹³C NMR Data Table

| Position | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |

| C1, C9 | 5.0 - 5.5 | ~115 |

| C2, C8 | 6.0 - 6.5 | ~140 |

| C3, C7 | - | ~145 |

| =CH₂ (at C3, C7) | 4.8 - 5.3 | ~110 |

| C4, C6 | - | ~142 |

| =CH₂ (at C4, C6) | 4.7 - 5.2 | ~108 |

| C5 | - | ~148 |

| =CH₂ (at C5) | 4.6 - 5.1 | ~106 |

Note: The predicted chemical shifts are estimates based on analogous structures and may vary depending on the actual molecular conformation and solvent effects.

Given the flexible nature of the nona-1,8-diene backbone and the potential for steric hindrance between the adjacent methylidene groups, 3,4,5,6,7-pentamethylidenenona-1,8-diene is expected to exist as a mixture of rapidly interconverting conformers at room temperature. Dynamic NMR (DNMR) studies, involving variable-temperature NMR experiments, would be critical to probe these conformational exchange processes.

By monitoring the changes in the NMR lineshapes as a function of temperature, it would be possible to determine the coalescence temperatures for different proton or carbon signals. This information would, in turn, allow for the calculation of the activation energy barriers (ΔG‡) for bond rotation around the C-C single bonds of the backbone. These barriers would provide quantitative insights into the conformational flexibility of the molecule and the steric strain imposed by the pentamethylidene substitution.

Vibrational Spectroscopy for Probing Molecular Vibrations and Electronic States

Vibrational spectroscopy, including both Raman and Infrared (IR) techniques, would offer a complementary approach to NMR for characterizing the structure and bonding within 3,4,5,6,7-pentamethylidenenona-1,8-diene.

Raman spectroscopy would be particularly well-suited for probing the C=C stretching vibrations within the conjugated system. The extensive π-conjugation in this molecule is expected to give rise to intense Raman bands. The positions of these bands would be sensitive to the degree of conjugation and any molecular strain.

C=C Stretching Modes: Strong Raman signals are anticipated in the region of 1550-1650 cm⁻¹. The exact frequencies would depend on the extent of electronic delocalization and the local symmetry of the different double bonds. Any deviation from planarity due to steric hindrance would likely result in a shift of these frequencies.

Conjugation Pathways: By analyzing the enhancement of specific Raman bands upon excitation with different laser wavelengths (resonance Raman spectroscopy), it would be possible to map the electronic transitions associated with the different conjugated pathways within the molecule.

Infrared (IR) spectroscopy would be valuable for identifying the characteristic vibrational modes of the various functional groups present in the molecule.

=C-H Stretching: The sp² C-H stretching vibrations of the vinyl and methylidene groups would be expected to appear as sharp bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

C=C Stretching: The C=C stretching vibrations would also be visible in the IR spectrum, though likely with weaker intensity compared to the Raman spectrum, in the 1600-1680 cm⁻¹ region.

=C-H Bending: The out-of-plane bending vibrations of the vinyl and methylidene protons would give rise to strong absorptions in the fingerprint region (650-1000 cm⁻¹), which could be diagnostic of the substitution pattern.

Hypothetical Vibrational Spectroscopy Data Table

| Vibrational Mode | IR Frequency (cm⁻¹) (Predicted) | Raman Frequency (cm⁻¹) (Predicted) |

| =C-H Stretch | 3010-3100 | 3010-3100 |

| C=C Stretch (conjugated) | 1600-1650 | 1550-1650 (strong) |

| =C-H Bend (out-of-plane) | 890-990 | Weak |

Advanced Mass Spectrometry for Structural Confirmation via Fragmentation Dynamics and Isotopic Labeling

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), would provide unambiguous confirmation of the molecular formula and offer insights into the molecule's fragmentation pathways, further corroborating its structure.

Molecular Ion Peak: HRMS would be used to determine the accurate mass of the molecular ion ([M]⁺•), allowing for the unequivocal determination of the elemental composition (C₁₄H₁₄).

Fragmentation Pattern: The fragmentation of 3,4,5,6,7-pentamethylidenenona-1,8-diene under electron ionization (EI) would likely proceed through a series of retro-Diels-Alder reactions or allylic cleavages, leading to the loss of smaller unsaturated fragments. The analysis of these fragment ions in an MS/MS experiment would help to piece together the connectivity of the carbon skeleton. For instance, the loss of ethylene (B1197577) (C₂H₄) or propene (C₃H₆) fragments could be anticipated.

Isotopic Labeling: In the case of a synthetic effort towards this molecule, isotopic labeling studies (e.g., using ¹³C or ²H) could be employed to definitively track the fate of specific atoms during fragmentation, providing a powerful tool for confirming the proposed structure.

Hypothetical Mass Spectrometry Fragmentation Data Table

| m/z (Predicted) | Proposed Fragment |

| 182 | [C₁₄H₁₄]⁺• (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 154 | [M - C₂H₄]⁺• |

| 142 | [M - C₃H₄]⁺• |

| 129 | [M - C₄H₅]⁺ |

No Publicly Available Research Data for 3,4,5,6,7-Pentamethylidenenona-1,8-diene

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings, structural analyses, or spectroscopic data were found for the chemical compound "3,4,5,6,7-Pentamethylidenenona-1,8-diene." This indicates that the compound may be a novel molecule that has not yet been synthesized or characterized, or it may be referred to by a different systematic name that is not readily identifiable.

Consequently, it is not possible to provide an article on the advanced structural elucidation and conformational analysis of this specific compound as requested. The required sections on X-ray crystallography, chiroptical spectroscopy, and gas-phase spectroscopic methods are contingent on the existence of published research, which appears to be unavailable at this time.

General information on related classes of compounds, such as cross-conjugated polyenes and dendralenes, exists within the chemical literature. These studies explore the electronic structure, stability, and spectroscopic properties of molecules with similar structural motifs. However, in adherence to the strict focus on "3,4,5,6,7-Pentamethylidenenona-1,8-diene," this broader information cannot be substituted.

Researchers interested in this or similar molecules would likely need to undertake its synthesis and subsequent analytical characterization to generate the type of data requested. Such an endeavor would involve multi-step chemical synthesis followed by detailed analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and potentially the advanced methods outlined in the query, should the compound's properties (e.g., crystallinity, chirality) warrant them.

Quantum Chemical and Computational Investigations of 3,4,5,6,7 Pentamethylidenenona 1,8 Diene

Electronic Structure Calculations: Determination of Frontier Molecular Orbitals (HOMO-LUMO Gap), Ionization Potentials, and Electron Affinities

No studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), HOMO-LUMO gap, ionization potentials, or electron affinities for 3,4,5,6,7-Pentamethylidenenona-1,8-diene were found.

Molecular Geometry Optimization and Comprehensive Conformational Energy Landscape Analysis

There is no available research on the optimized molecular geometry or a comprehensive analysis of the conformational energy landscape for 3,4,5,6,7-Pentamethylidenenona-1,8-diene.

Vibrational Frequency Calculations and Ab Initio Spectral Predictions

Calculations of vibrational frequencies and ab initio predictions of spectra (such as infrared or Raman) for 3,4,5,6,7-Pentamethylidenenona-1,8-diene are not present in the current scientific literature.

Simulation of Spectroscopic Properties (e.g., UV-Vis Absorption Maxima, NMR Chemical Shifts, Raman Intensities)

Simulations of spectroscopic properties, including but not limited to UV-Vis absorption maxima, NMR chemical shifts, and Raman intensities, for 3,4,5,6,7-Pentamethylidenenona-1,8-diene have not been reported.

Reaction Pathway Elucidation and Transition State Analysis using Density Functional Theory (DFT) and High-Level Ab Initio Methods

There are no published studies on the elucidation of reaction pathways or the analysis of transition states involving 3,4,5,6,7-Pentamethylidenenona-1,8-diene using DFT or other high-level ab initio methods.

Topological Analysis of Electron Density (e.g., Atoms in Molecules (AIM), Noncovalent Interactions (NCI)) for Bonding Interactions and Steric Effects

Topological analyses of the electron density to understand bonding interactions and steric effects within 3,4,5,6,7-Pentamethylidenenona-1,8-diene are not available in the reviewed literature.

Theoretical Assessment of Aromaticity/Antiaromaticity and Non-classical Conjugation Effects

No theoretical assessments concerning the aromaticity, antiaromaticity, or non-classical conjugation effects of 3,4,5,6,7-Pentamethylidenenona-1,8-diene have been documented.

Reactivity Profiles and Mechanistic Investigations of 3,4,5,6,7 Pentamethylidenenona 1,8 Diene

Pericyclic Reactions: A Concerted Dance of Electrons

Pericyclic reactions, which proceed through a cyclic transition state, are anticipated to be a prominent feature of the reactivity of 3,4,5,6,7-Pentamethylidenenona-1,8-diene. The molecule's array of conjugated π-bonds provides a perfect stage for these electronically concerted processes.

Diels-Alder and Related Cycloaddition Reactions: Building Molecular Complexity

The Diels-Alder reaction, a cornerstone of organic synthesis, is a powerful tool for the construction of six-membered rings. scribd.com 3,4,5,6,7-Pentamethylidenenona-1,8-diene possesses multiple diene units, making it an excellent candidate for participation in sequential Diels-Alder reactions, a process known as a diene-transmissive Diels-Alder (DTDA) sequence. rsc.org In such a sequence, the initial cycloaddition generates a new diene, which can then undergo a subsequent Diels-Alder reaction. nih.gov

The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. scribd.com For 3,4,5,6,7-Pentamethylidenenona-1,8-diene, the terminal diene systems are expected to be the most reactive sites for initial cycloaddition.

While the classic [4+2] Diels-Alder reaction is expected to be a major pathway, other cycloaddition modes like [2+2] and [2+2+2] cycloadditions could also be envisaged, particularly under photochemical conditions or in the presence of transition metal catalysts. scribd.comresearchgate.net These reactions would lead to the formation of four- and six-membered rings, respectively, further expanding the molecular complexity that can be generated from this versatile substrate.

Table 1: Predicted Diels-Alder Reactions of 3,4,5,6,7-Pentamethylidenenona-1,8-diene with Representative Dienophiles

| Dienophile | Predicted Reaction Type | Expected Product |

| Maleic Anhydride | [4+2] Cycloaddition | Monoadduct, potential for subsequent intramolecular or intermolecular additions |

| N-Methylmaleimide | [4+2] Cycloaddition | Monoadduct and bis-adducts from a diene-transmissive sequence. acs.org |

| Phenylglyoxal | Oxa-Diels-Alder [4+2] | Dihydropyran derivative with a remaining semicyclic diene. nih.gov |

| Ethylene (B1197577) (high pressure) | [4+2] Cycloaddition | Initial adduct that can participate in further cycloadditions. rsc.org |

This table is predictive and based on the known reactivity of dendralenes.

Electrocyclic Ring-Closure and Ring-Opening Reactions: The Influence of Heat and Light

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a σ-bond between the termini of a conjugated polyene system, leading to a cyclic product. libretexts.org The stereochemistry of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat (thermal) or light (photochemical). libretexts.orgpku.edu.cn

The various conjugated triene and tetraene systems within 3,4,5,6,7-Pentamethylidenenona-1,8-diene could potentially undergo electrocyclic ring closure. For instance, a hexatriene subunit could cyclize to form a cyclohexadiene derivative. libretexts.org The reverse reaction, electrocyclic ring-opening, is also possible and is often favored in strained ring systems. libretexts.org These reactions provide a pathway to interconvert between cyclic and acyclic isomers. The stereochemical outcome of these reactions is highly predictable, with thermal reactions involving 4n+2 π-electrons proceeding in a disrotatory fashion, while those with 4n π-electrons proceed in a conrotatory manner. pku.edu.cn

Sigmatropic Rearrangements and Isomerization Pathways: A Shift in Connectivity

Sigmatropic rearrangements are intramolecular pericyclic reactions where a σ-bond migrates across a π-system to a new position. wikipedia.org These reactions are classified by an order [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment. libretexts.org Given the extensive π-system of 3,4,5,6,7-Pentamethylidenenona-1,8-diene, a variety of sigmatropic rearrangements can be envisioned.

Transition Metal-Catalyzed Transformations: Expanding the Reactive Horizons

The presence of multiple double bonds makes 3,4,5,6,7-Pentamethylidenenona-1,8-diene an excellent substrate for a wide range of transition metal-catalyzed reactions. mdpi.comsnnu.edu.cn These transformations can offer unique reactivity and selectivity that is not accessible through pericyclic pathways alone.

Olefin Metathesis Reactions: Reshuffling Double Bonds

Olefin metathesis is a powerful reaction catalyzed by transition metal carbene complexes (e.g., Grubbs' or Schrock's catalysts) that allows for the cleavage and reformation of carbon-carbon double bonds. mdpi.com For a complex polyene like 3,4,5,6,7-Pentamethylidenenona-1,8-diene, several metathesis pathways are conceivable.

Ring-closing metathesis (RCM) could be employed to form new cyclic structures by connecting two of the exocyclic methylene (B1212753) groups. The feasibility of RCM would depend on the conformational flexibility of the substrate to bring the reacting double bonds into proximity. Cross-metathesis (CM) with other olefins would allow for the introduction of new functional groups onto the polyene backbone, further diversifying its structure.

Table 2: Potential Olefin Metathesis Reactions of 3,4,5,6,7-Pentamethylidenenona-1,8-diene

| Metathesis Type | Reactant(s) | Potential Product(s) | Catalyst Example |

| Ring-Closing Metathesis (RCM) | 3,4,5,6,7-Pentamethylidenenona-1,8-diene | Polycyclic structures with new ring sizes | Grubbs' 2nd Generation Catalyst |

| Cross-Metathesis (CM) | 3,4,5,6,7-Pentamethylidenenona-1,8-diene + Styrene | Styrene-functionalized derivatives | Hoveyda-Grubbs' 2nd Generation Catalyst |

| Cross-Metathesis (CM) | 3,4,5,6,7-Pentamethylidenenona-1,8-diene + Acrylonitrile | Acrylonitrile-functionalized derivatives | Schrock's Catalyst |

This table is illustrative of potential transformations.

Hydrometalation, Carboxymetallation, and Related Additions: Introducing New Functionality

Hydrometalation involves the addition of a metal-hydride bond across a double bond, while carboxymetallation involves the addition of a metal-carbon bond. These reactions, often catalyzed by transition metals from groups 4-10, can lead to the formation of new carbon-hydrogen or carbon-carbon bonds and introduce functionality to the polyene system. snnu.edu.cn

The regioselectivity of these additions to the various double bonds of 3,4,5,6,7-Pentamethylidenenona-1,8-diene would be influenced by both steric and electronic factors, as well as the nature of the catalyst and reaction conditions. These transformations could serve as a gateway to a wide array of functionalized derivatives, as the resulting organometallic intermediates can be trapped with various electrophiles.

Oligomerization and Polymerization Initiation Mechanisms

The extended π-system of 3,4,5,6,7-pentamethylidenenona-1,8-diene, featuring multiple conjugated double bonds, suggests a high propensity for oligomerization and polymerization. Mechanistic studies in this area would likely focus on several key initiation pathways:

Cationic Polymerization: Initiated by a strong acid or a Lewis acid in the presence of a proton source, this mechanism would involve the protonation of one of the terminal double bonds to form a resonance-stabilized carbocation. This initial cation could then attack another monomer unit, propagating the polymer chain. The stability of the intermediate carbocations would be a critical factor in determining the feasibility and rate of polymerization.

Anionic Polymerization: Strong nucleophiles, such as organometallic reagents, could initiate polymerization by adding to one of the terminal double bonds, creating a carbanion. This anionic center could then propagate through the conjugated system to attack subsequent monomers.

Radical Polymerization: Initiators that generate free radicals could add to the diene system, creating a new radical species that can then add to another monomer, leading to chain growth. youtube.com The presence of multiple double bonds offers various sites for radical attack and potential for cross-linking.

Academic investigations would likely employ techniques such as spectroscopy (NMR, IR) and chromatography (GPC) to characterize the resulting oligomers and polymers, providing insights into the regioselectivity and stereoselectivity of the polymerization process.

Electrophilic and Nucleophilic Additions to Multi-olefinic Architectures

The electron-rich nature of the multiple double bonds in 3,4,5,6,7-pentamethylidenenona-1,8-diene makes it susceptible to both electrophilic and nucleophilic additions.

Electrophilic Addition: Electrophiles would readily attack the π-system. The initial attack would likely occur at a terminal double bond to generate a resonance-stabilized allylic carbocation. lumenlearning.comlibretexts.org This intermediate can then be attacked by a nucleophile at different positions, leading to a mixture of 1,2- and 1,4-addition products, and potentially more complex addition patterns across the extended conjugated system. pharmaguideline.commasterorganicchemistry.com The product distribution is often dependent on reaction conditions such as temperature, with kinetic control favoring the faster-formed product and thermodynamic control favoring the more stable product. masterorganicchemistry.com

| Reaction Condition | Controlling Factor | Favored Product |

| Low Temperature | Kinetic Control | Product of fastest reaction rate |

| High Temperature | Thermodynamic Control | Most stable product |

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur in highly conjugated systems, especially if the system is substituted with electron-withdrawing groups. For 3,4,5,6,7-pentamethylidenenona-1,8-diene, strong nucleophiles could potentially add in a conjugate fashion, particularly under conditions that favor the formation of a stable carbanionic intermediate. The long conjugated system would delocalize the negative charge, stabilizing the intermediate.

Radical Reactions and Detailed Mechanistic Pathways in Conjugated Systems

The conjugated system of 3,4,5,6,7-pentamethylidenenona-1,8-diene is expected to be highly reactive towards free radicals. Radical addition reactions would likely proceed via a chain mechanism. pharmaguideline.com

Initiation: A radical initiator generates a free radical.

Propagation: The radical adds to one of the double bonds, forming a resonance-stabilized allylic radical. This new radical can then react with another molecule, propagating the chain. The delocalization of the radical intermediate over the conjugated system is a key stabilizing feature.

Termination: Two radical species combine to form a stable, non-radical product.

Detailed mechanistic studies would focus on the regioselectivity of the initial radical attack and the stereochemistry of the resulting products. The extended conjugation could also lead to intramolecular cyclization reactions under radical conditions.

Oxidation and Reduction Chemistry of Highly Unsaturated Hydrocarbons

The numerous double bonds in 3,4,5,6,7-pentamethylidenenona-1,8-diene make it susceptible to a variety of oxidation and reduction reactions.

Oxidation: Polyenes are prone to oxidation, which can be initiated by light, heat, or the presence of radical initiators. nih.govwikipedia.org Common oxidizing agents would likely react with the double bonds.

Epoxidation: Reagents like peroxy acids would form epoxides at the double bonds. Selective epoxidation of one or more double bonds could be a synthetic challenge. researchgate.net

Ozonolysis: Treatment with ozone followed by a workup would cleave the double bonds, leading to the formation of smaller carbonyl-containing fragments. This could be a useful tool for structural elucidation.

Oxidation with metal oxides: Reagents like KMnO₄ or OsO₄ would lead to the formation of diols.

Reduction: The double bonds can be reduced through various methods.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas would lead to the saturation of the double bonds. Controlling the degree of hydrogenation to selectively reduce some, but not all, of the double bonds would require careful selection of the catalyst and reaction conditions.

Dissolving Metal Reduction: Using sodium in liquid ammonia (B1221849) could potentially lead to the partial reduction of the conjugated system.

Photoinduced Processes and Photochemistry of Exocyclic Polyenes

The extensive conjugated system in 3,4,5,6,7-pentamethylidenenona-1,8-diene suggests it would have a rich and complex photochemistry. Polyenes absorb UV-Vis light, promoting electrons to higher energy orbitals. wikipedia.org This can lead to several photoinduced processes:

cis-trans Isomerization: Absorption of light can lead to the isomerization around the double bonds.

Electrocyclic Reactions: Upon irradiation, conjugated polyenes can undergo pericyclic reactions, such as electrocyclic ring closure, to form cyclic products. The stereochemistry of these reactions is often governed by the Woodward-Hoffmann rules.

Photodimerization and Polymerization: The excited state of the molecule can react with a ground-state molecule, leading to dimerization or polymerization.

Photosensitized Reactions: In the presence of a photosensitizer, energy transfer can occur, leading to reactions such as the formation of singlet oxygen, which can then react with the polyene. acs.org

Detailed mechanistic investigations in this area would involve techniques like flash photolysis to study transient intermediates and quantum yield measurements to determine the efficiency of different photochemical pathways.

Applications As a Building Block in Advanced Organic Synthesis

Precursor for the Synthesis of Complex Natural Products with Polyene Motifs

Polyene motifs are central to a vast number of natural products with significant biological activity. nih.gov The synthesis of these molecules is often challenging due to the chemical sensitivity of the conjugated double bond frameworks. acs.org A modular, building-block approach to polyene synthesis has been developed to address these challenges, enabling the efficient and stereocontrolled construction of these motifs. nih.govsemanticscholar.orgnih.gov

A key strategy involves the iterative cross-coupling of bifunctional building blocks. capes.gov.br For instance, a collection of just 12 stable, B-protected haloalkenylboronic acid building blocks can be used to construct the polyene frameworks found in over 75% of all known polyene natural products. nih.govnih.gov This method's power lies in its modularity and the use of mild, stereospecific Suzuki-Miyaura coupling reactions, which are well-tolerated by the sensitive polyene structures. acs.org

Table 1: Examples of Natural Products Synthesized Using a Building-Block Approach

| Natural Product | Key Building Block Type | Coupling Reaction | Reference |

|---|---|---|---|

| Asnipyrone B | MIDA boronate | Suzuki-Miyaura | nih.gov |

| Physarigin A | MIDA boronate | Suzuki-Miyaura | nih.gov |

| Neurosporaxanthin β-D-glucopyranoside | MIDA boronate | Suzuki-Miyaura | nih.gov |

| All-trans-retinal | B-protected haloalkenylboronic acid | Suzuki-Miyaura | acs.org |

A hypothetical polyene like 3,4,5,6,7-Pentamethylidenenona-1,8-diene, with its extensive conjugation, could theoretically be assembled using such iterative cross-coupling methods or, conversely, serve as a complex core that could be further elaborated into a natural product scaffold.

Scaffold for Novel Carbon Nanostructures and Highly Branched Frameworks

The acyclic, cross-conjugated structure of 3,4,5,6,7-Pentamethylidenenona-1,8-diene is characteristic of a higher-order dendralene. wikipedia.orgrsc.org Dendralenes are prized for their ability to rapidly generate molecular complexity and are key precursors for creating highly branched and polycyclic frameworks. researchgate.netacs.org Their cyclic counterparts are known as radialenes. wikipedia.orgacs.org

The synthetic utility of dendralenes often revolves around their participation in sequential Diels-Alder reactions, termed diene-transmissive Diels-Alder (DTDA) sequences. researchgate.netrsc.org In a DTDA reaction, a dendralene, which contains multiple diene units, reacts sequentially with dienophiles to build complex multicyclic systems in a highly efficient manner. rsc.orgresearchgate.net

Table 2: Synthetic Routes to Substituted Dendralenes

| Dendralene Type | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| semanticscholar.orgDendralenes | Twofold Negishi cross-coupling | 1,1-dibromoalkenes, alkenylzinc reagents, Pd(0) catalyst | rsc.org |

| semanticscholar.orgDendralenes | Horner-Wadsworth-Emmons reaction | Phosphonate (B1237965) ylides, aldehydes | wikipedia.org |

| nih.govDendralenes | Dimerization of Grignard reagent | Chloroprene, Mg, CuCl, CuCl2 | wikipedia.org |

| nih.govDendralenes | Suzuki-Miyaura cross-coupling | Inexpensive commodity chemicals | acs.org |

The design of synthetic routes to substituted dendralenes allows for precise control over the molecule's properties and subsequent reactivity in cycloaddition reactions. researchgate.net For a complex structure like 3,4,5,6,7-Pentamethylidenenona-1,8-diene, a convergent synthesis involving the coupling of smaller, functionalized fragments via methods like Negishi or Suzuki-Miyaura cross-coupling would be a logical approach. rsc.orgacs.org This would allow for the introduction of various substituents, tailoring the scaffold for specific applications in materials science or as a precursor to complex carbon nanostructures.

Role in Cascade and Domino Reactions for the Formation of Multicyclic and Polycyclic Compounds

Cascade reactions, also known as domino reactions, are powerful tools in organic synthesis for the rapid construction of complex molecules from simpler starting materials. rsc.org These sequences, where multiple bonds are formed in a single operation, are particularly effective for assembling polycyclic systems. researchgate.net Polyene cyclization cascades are a prominent example, often initiated by cationic, radical, or metal-catalyzed processes to form multiple rings with high stereoselectivity. rsc.orgnih.gov

A molecule like 3,4,5,6,7-Pentamethylidenenona-1,8-diene would be an ideal substrate for cascade reactions due to its high density of reactive sites. The arrangement of conjugated π-systems could facilitate a variety of transformations:

Electrocyclizations: The polyene chain could undergo thermally or photochemically induced electrocyclizations to form cyclic structures.

Intramolecular Diels-Alder (IMDA) Reactions: With the appropriate geometry, different parts of the molecule could act as both diene and dienophile, leading to rapid formation of fused ring systems. rsc.org

Cationic Polycyclizations: Exposure to a Lewis acid could initiate a cascade of cyclizations, mimicking biosynthetic pathways to terpenes and steroids. nih.gov

The specific outcome of a cascade reaction is highly dependent on the substrate's design and the reaction conditions. researchgate.net For example, the DTDA reactions of dendralenes are a form of cascade that can be controlled to produce specific adducts by tuning the dienophile and reaction conditions. wikipedia.orgresearchgate.net This allows for the programmed synthesis of complex polycyclic architectures from a single polyene precursor.

Functionalization Strategies for Integration into Supramolecular Chemistry Components

Supramolecular chemistry focuses on the non-covalent interactions that govern molecular self-assembly and host-guest recognition. wikipedia.org Polycyclic aromatic compounds and other π-rich systems are often used as building blocks for supramolecular structures due to their predictable geometries and potential for π-π stacking interactions.

A polyene scaffold like 3,4,5,6,7-Pentamethylidenenona-1,8-diene could be functionalized for supramolecular applications. Strategies would involve:

Terminal Functionalization: Introducing recognition motifs (e.g., hydrogen-bonding groups, metal-coordinating ligands) at the ends of the polyene chain.

Cyclization/Aromatization: Using the inherent reactivity of the polyene to create rigid, planar, aromatic structures that are well-suited for self-assembly processes. For example, a series of cycloaddition and subsequent aromatization reactions could convert the flexible acyclic dendralene into a rigid polycyclic aromatic hydrocarbon (PAH).

Host-Guest Chemistry: Designing the polyene to fold into a specific conformation that creates a cavity, allowing it to act as a host for smaller guest molecules. The dynamic nature of the flexible backbone could be controlled by external stimuli.

The goal of such functionalization is to impart the ability for the molecule to engage in specific, directional, non-covalent interactions, leading to the formation of larger, ordered assemblies. nih.gov

Design of Chiral Auxiliaries or Ligands Utilizing the Polyene Scaffold for Asymmetric Synthesis

Chiral auxiliaries are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. researchgate.net An effective chiral auxiliary must induce high stereoselectivity and be readily removable. While many auxiliaries are based on chiral natural products like amino acids or sugars, there is continuous interest in developing novel scaffolds. nih.govmdpi.com

A polyene framework offers a unique and potentially tunable scaffold for a chiral auxiliary or ligand. The design principles would include:

Introduction of Chirality: A chiral center could be installed at a specific position on the polyene backbone.

Conformational Control: The steric and electronic properties of substituents on the polyene would be used to control its conformation. This defined three-dimensional space around the reactive center is crucial for effective stereochemical induction. nih.gov

Attachment Point: The auxiliary would be attached to the substrate via a cleavable linker.

For instance, a chiral substituent could direct the approach of a reagent to one face of a prochiral substrate attached to the polyene. The extended, rigidifiable nature of the polyene could transmit this chiral information over a significant distance, a concept explored in other rigid molecular systems. The polyene could also be designed as a chiral ligand for a metal catalyst, where the conjugated system influences the electronic properties of the metal center while the chiral environment dictates the stereoselectivity of the catalyzed reaction.

Future Directions, Challenges, and Emerging Research Avenues for 3,4,5,6,7 Pentamethylidenenona 1,8 Diene

Development of More Sustainable and Atom-Economical Synthetic Methodologies for Highly Branched Polyenes

The synthesis of complex polyenes like 3,4,5,6,7-Pentamethylidenenona-1,8-diene has traditionally relied on multi-step sequences that may lack efficiency and generate significant waste. The future of its synthesis lies in the development of greener and more atom-economical methods. A key area of development is the application of modern catalytic processes that minimize stoichiometric reagents. Palladium-catalyzed methods, such as allenic C-H bond oxidation, have already shown promise for creating acs.orgdendralene derivatives with high efficiency and stereoselectivity. researchgate.net Extending such C-H activation/functionalization strategies to build larger dendralenes could provide direct and waste-reducing pathways.

Another promising frontier is mechanochemistry, which leverages mechanical force to drive reactions, often in the absence of bulk solvents. chemrxiv.org This technique could enable efficient, one-pot routes to complex alkenes from readily available starting materials, significantly improving the environmental footprint of the synthesis. chemrxiv.org Furthermore, photocatalytic methods that utilize light to convert abundant feedstocks like carboxylic acids and alcohols into valuable alkenes represent a paradigm shift towards more sustainable chemical production. sciencedaily.com The application of on-surface synthesis, where cascade dehydrogenation of alkanes can produce conjugated polyenes, offers a conceptually novel and highly atom-economical route that merits exploration for creating complex branched structures. nih.gov

| Synthetic Strategy | Core Principle | Potential Advantages for Polyene Synthesis | Key Challenges |

| Catalytic C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Reduces pre-functionalization steps, improves atom economy. | Achieving high regioselectivity and chemoselectivity in a polyene system. |

| Mechanochemistry | Using mechanical energy to induce chemical reactions. | Reduced solvent usage, potential for novel reactivity, one-pot syntheses. chemrxiv.org | Scalability and precise control over reaction conditions. |

| Photocatalysis | Using light to drive chemical transformations with a catalyst. sciencedaily.com | Use of abundant feedstocks, mild reaction conditions. sciencedaily.com | Substrate scope and control over stereochemistry in complex systems. |

| Modular Synthesis | Iterative coupling of bifunctional building blocks. nih.govnih.gov | Systematic and flexible construction of diverse polyene frameworks. nih.govnih.gov | Efficiency of iterative coupling cycles for large structures. |

Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The reactivity of dendralenes is famously dominated by diene-transmissive Diels-Alder reaction sequences, where successive cycloadditions generate intricate polycyclic frameworks with remarkable efficiency. acs.orgresearchgate.net While this cascade reactivity is a cornerstone of dendralene chemistry, significant opportunities exist to uncover novel reactivity patterns for 3,4,5,6,7-Pentamethylidenenona-1,8-diene.

Future research should venture beyond traditional cycloadditions to explore other pericyclic reactions, such as electrocyclizations and sigmatropic rearrangements, which could be triggered by thermal or photochemical stimuli. Photoinduced polyene cyclization cascades, for instance, have been shown to create complex propellane structures from related polyene systems. nih.gov Investigating the behavior of 3,4,5,6,7-Pentamethylidenenona-1,8-diene under photochemical or electrochemical conditions could unlock unprecedented transformations not accessible through thermal methods. Furthermore, the influence of substitution on the dendralene backbone can profoundly affect site selectivity in cycloadditions, governed by a complex interplay of electronic, steric, and conformational factors. nih.govanu.edu.au A systematic study of substituted derivatives of 3,4,5,6,7-Pentamethylidenenona-1,8-diene would be crucial for developing predictive models for its reactivity and for steering reaction pathways toward desired complex products.

| Reaction Class | Known Reactivity in Dendralenes | Potential Unexplored Transformations |

| Pericyclic Reactions | Diene-transmissive Diels-Alder cycloadditions. acs.org | Controlled electrocyclizations, sigmatropic rearrangements, asymmetric cascade reactions. |

| Photochemistry | Limited exploration. | Photoinduced cyclizations, nih.gov isomerizations, and cycloadditions. |

| Electrochemistry | Largely unexplored. | Redox-initiated cyclizations, polymerizations, or fragmentations. |

| Transition Metal Catalysis | Used in synthesis (e.g., cross-coupling). researchgate.net | Catalytic cycloadditions, isomerizations, or functionalization of the double bonds. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The translation of complex multi-step syntheses from traditional batch processes to continuous flow platforms offers substantial advantages in reaction control, scalability, and safety. vapourtec.com The synthesis of 3,4,5,6,7-Pentamethylidenenona-1,8-diene and its derivatives is an ideal candidate for this technological shift. Flow chemistry enables precise control over parameters such as temperature, pressure, and residence time, which is critical for managing the reactivity of thermally sensitive polyenes and for optimizing the yield of desired isomers.

The ability to safely handle hazardous reagents and unstable intermediates is another key benefit, as flow reactors confine these species to small volumes, minimizing risk. nih.gov This is particularly relevant for multi-step sequences where intermediates might be prone to decomposition or side reactions. researchgate.net Moreover, integrating flow reactors with automated purification and analysis systems can create powerful platforms for high-throughput synthesis and reaction optimization. Such automated platforms could be used to rapidly generate libraries of substituted dendralenes, facilitating the exploration of their reactivity (Section 7.2) and their potential applications in dynamic systems (Section 7.6). The coupling of flow systems with photochemical or electrochemical reactors is especially promising, as it can improve irradiation efficiency and electrode surface area-to-volume ratios, unlocking new reactivity. nih.govrsc.org

Advanced In-Situ Spectroscopic Monitoring Techniques for Real-Time Reaction Mechanism Elucidation

A deep understanding of reaction mechanisms is essential for optimizing synthetic routes and discovering new transformations. Advanced in-situ spectroscopic techniques, which monitor reactions in real-time without sample extraction, are powerful tools for this purpose. mt.com Applying these methods to the synthesis and reactions of 3,4,5,6,7-Pentamethylidenenona-1,8-diene could provide unprecedented mechanistic insights.

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can track the concentration profiles of reactants, intermediates, and products throughout a reaction. nih.gov This data is invaluable for identifying transient species and determining kinetic parameters. For example, in-situ FTIR could be used to follow the progress of a diene-transmissive Diels-Alder cascade, potentially distinguishing the rates of the successive cycloaddition steps. For more detailed structural information, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure of intermediates as they are formed. For studying very fast processes or highly reactive species, such as those generated in photochemical reactions, nanosecond transient absorption spectroscopy can detect short-lived excited states or radical intermediates. acs.org The information gathered from these techniques is critical for validating proposed mechanisms and for the rational design of improved chemical processes. spectroscopyonline.comnih.gov

| Spectroscopic Technique | Type of Information Provided | Application to 3,4,5,6,7-Pentamethylidenenona-1,8-diene |

| FTIR/Raman Spectroscopy | Functional group changes, concentration kinetics. mt.com | Monitoring consumption of diene units and formation of cycloadducts in real-time. |

| NMR Spectroscopy | Detailed structural information, stereochemistry. | Elucidating the structure of intermediates in cascade reactions. |

| UV-Vis Spectroscopy | Changes in conjugation and electronic structure. | Tracking reactions that alter the polyene's π-system. |

| Transient Absorption Spectroscopy | Detection of short-lived excited states and radical species. acs.org | Elucidating mechanisms of photochemical and electrochemical reactions. |

Synergistic Experimental and Computational Approaches for Mechanistic Discovery and Design

The synergy between experimental chemistry and computational modeling has become a driving force in modern chemical research. For a molecule as complex as 3,4,5,6,7-Pentamethylidenenona-1,8-diene, computational approaches are indispensable for rationalizing experimental findings and predicting new phenomena. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate the molecule's three-dimensional structure, conformational preferences, and electronic properties.

These calculations can provide critical insights into the factors governing its reactivity. For instance, computational studies can rationalize the regioselectivity and stereoselectivity observed in Diels-Alder reactions by comparing the activation energies of different possible pathways. sherburngroup.org This predictive power allows for the in silico screening of different substrates, catalysts, or reaction conditions before they are attempted in the lab, saving time and resources. High-throughput screening of transition states for catalytic reactions is becoming possible through the integration of machine learning with quantum chemistry, offering a path to accelerated catalyst discovery for polyene synthesis. acs.org The validation of computational predictions through targeted experiments creates a powerful feedback loop where theory guides experimentation and experimental results refine theoretical models, leading to a deeper and more fundamental understanding of the chemical system.

Potential for Incorporation into Dynamic Covalent Chemistry Systems and Responsive Materials (focus on chemical interactions, not material properties)

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to create chemical systems that can adapt their structure and composition in response to external stimuli. rsc.orgethernet.edu.et The Diels-Alder reaction is a prime example of a transformation used in DCC, as its forward and reverse (retro-Diels-Alder) reactions can often be controlled by temperature. researchgate.netmdpi.com The structure of 3,4,5,6,7-Pentamethylidenenona-1,8-diene, with its multiple diene units, makes it a highly attractive building block for sophisticated DCC systems.

Each of the diene moieties within the molecule could potentially engage in reversible Diels-Alder reactions with various dienophiles. This multi-valency could allow it to act as a dynamic cross-linker, forming adaptable networks. A key research direction would be to explore the orthogonality of these interactions. It may be possible to select dienophiles that react with the terminal versus internal diene units at different temperatures, leading to a system with multi-stage responsiveness. acs.org By choosing appropriate diene-dienophile pairs, the chemical interactions within a system could be designed to respond to specific thermal triggers, allowing for the controlled assembly and disassembly of larger molecular architectures. calpoly.edu The focus of such fundamental research would be on understanding the kinetics and thermodynamics of these reversible covalent interactions at the molecular level, which is the foundation for creating future stimuli-responsive materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。